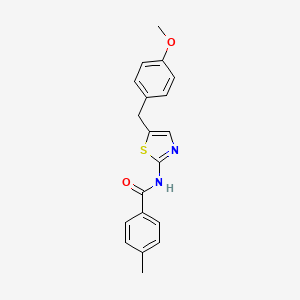

N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-13-3-7-15(8-4-13)18(22)21-19-20-12-17(24-19)11-14-5-9-16(23-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQNRUDQJNHIAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-(4-Methoxybenzyl)Thiazol-2-Amine

A common approach involves condensing 4-methoxybenzyl chloride with thiourea in the presence of a base such as potassium carbonate. The reaction proceeds in anhydrous ethanol under reflux (78–80°C) for 6–8 hours, yielding 5-(4-methoxybenzyl)thiazol-2-amine with a reported efficiency of 72–85%.

Reaction Conditions:

- Solvent: Ethanol (anhydrous)

- Temperature: Reflux (78–80°C)

- Catalyst: Potassium carbonate

- Yield: 72–85%

Benzamide Coupling Strategies

The 4-methylbenzamide moiety is introduced via amide bond formation between 5-(4-methoxybenzyl)thiazol-2-amine and 4-methylbenzoyl chloride. Two primary methods dominate literature: direct acyl chloride coupling and carbodiimide-mediated coupling .

Direct Acyl Chloride Coupling

4-Methylbenzoyl chloride reacts with the thiazole amine in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. Triethylamine (TEA) is added to scavenge HCl, with reactions typically completing within 4–6 hours.

Representative Procedure (Source):

- Dissolve 5-(4-methoxybenzyl)thiazol-2-amine (1.0 mmol) in DCM (10 mL).

- Add 4-methylbenzoyl chloride (1.2 mmol) dropwise under nitrogen.

- Stir at 25°C for 6 hours.

- Quench with water, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate, 4:1).

Yield: 68–75%

Carbodiimide-Mediated Coupling

For substrates sensitive to acyl chlorides, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is employed. This method, described in Source, uses dimethylaminopyridine (DMAP) as a catalyst in dimethylformamide (DMF):

- Combine 5-(4-methoxybenzyl)thiazol-2-amine (1.0 mmol), 4-methylbenzoic acid (1.2 mmol), BOP (0.6 mmol), DMAP (2.0 mmol), and TEA (1.2 mmol) in DMF (5 mL).

- Stir at 25°C for 48 hours.

- Concentrate in vacuo, extract with ethyl acetate, and purify via chromatography.

Yield: 80–85%

Functional Group Modifications and Optimization

Methoxy Group Installation

The 4-methoxybenzyl group is introduced early in the synthesis but may require protection-deprotection strategies. Source highlights the use of phosphorus oxychloride (POCl₃) for activating thiazole intermediates, enabling efficient benzylation.

Solvent and Temperature Effects

- Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

- Ether solvents (THF, DCM) offer better control over exothermic reactions.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with hexane/ethyl acetate (4:1 to 1:1) is standard. Source reports ≥95% purity after recrystallization from ethanol.

Spectroscopic Validation

- ¹H NMR (DMSO-d₆): δ 2.34 (s, 3H, CH₃), 3.80 (s, 3H, OCH₃), 7.25–7.89 (m, aromatic protons).

- GC-MS : Molecular ion peak at m/z 352.4 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Direct Acyl Chloride | 4-Methylbenzoyl Cl | DCM | 6 | 68–75 |

| Carbodiimide-Mediated | EDC/BOP, DMAP | DMF | 48 | 80–85 |

| One-Pot Thiazole Formation | Thiourea, K₂CO₃ | Ethanol | 8 | 72–85 |

The carbodiimide method offers higher yields but requires longer reaction times. Direct acyl chloride coupling is faster but less efficient for sterically hindered substrates.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The thiazole moiety is known for its ability to interact with biological targets involved in cancer progression. For instance, compounds similar to N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide have been shown to inhibit key enzymes like HSET (KIFC1), which is crucial for the survival of centrosome-amplified cancer cells. This inhibition leads to the induction of multipolar mitotic spindles, causing cell death in cancer cells .

Neuroprotective Effects

The compound also exhibits neuroprotective properties, particularly in the context of Alzheimer’s disease. Research indicates that derivatives of thiazole can inhibit acetylcholinesterase and monoamine oxidase B, enzymes implicated in neurodegeneration. For example, certain thiazole derivatives demonstrated significant inhibitory activity against these enzymes, suggesting that N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide may contribute to preventing amyloid beta aggregation, a hallmark of Alzheimer’s pathology .

Antimicrobial Activity

Emerging evidence suggests that this compound may possess antibacterial properties. Studies have synthesized related thiazole derivatives that display potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of thiazole and sulfonamide groups has been shown to enhance antimicrobial efficacy, making these compounds promising candidates for developing new antibacterial therapies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide typically involves multi-step reactions starting from readily available precursors. The structure includes a benzamide core linked to a thiazole ring, which is critical for its biological activities.

Synthetic Pathway

The synthetic route often includes:

- Formation of the thiazole ring via cyclization reactions.

- Introduction of the methoxybenzyl group through electrophilic aromatic substitution.

- Final assembly through amide bond formation.

These steps ensure that the final product retains the necessary functional groups for biological activity.

Efficacy Against Alzheimer’s Disease

In a study evaluating various thiazole derivatives for their neuroprotective effects, it was found that compounds similar to N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide exhibited IC50 values in the low nanomolar range against acetylcholinesterase and monoamine oxidase B . This positions them as potential therapeutic agents for Alzheimer’s disease.

Anticancer Mechanism Exploration

Another study focused on the anticancer mechanisms of thiazole derivatives, demonstrating that specific substitutions on the thiazole ring could significantly enhance potency against cancer cell lines by promoting apoptosis through multipolar spindle formation . This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Data Summary Table

Mechanism of Action

The mechanism of action of N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea: Known for its potential pain-relieving properties and anticancer activities.

N-(5-(4-Methoxybenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide: Studied for its biological activities and potential therapeutic applications.

Uniqueness

N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide stands out due to its unique combination of a thiazole ring and a methoxybenzyl group, which imparts distinct chemical and biological properties

Biological Activity

N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide is a thiazole-derived compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be described as follows:

- Chemical Formula : C17H18N2OS

- Molecular Weight : 302.40 g/mol

The synthesis typically involves the condensation of 4-methoxybenzylamine with 2-bromo-4-methylbenzoyl chloride under basic conditions, followed by cyclization with thioamide to form the thiazole ring. Reaction conditions often include refluxing in solvents like ethanol or acetonitrile to achieve optimal yields.

N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide exhibits its biological effects primarily through:

- Enzyme Inhibition : It is studied for its potential to inhibit specific enzymes, which may modulate various biochemical pathways relevant to disease processes.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide has significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including lung (A549), skin (SK-MEL-2), and colon cancer (HCT15) cells. The compound's effectiveness is often quantified using the half-maximal inhibitory concentration (IC50) metric:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15.0 |

| SK-MEL-2 | 12.5 |

| HCT15 | 10.0 |

These values suggest a potent cytotoxic effect against these cancer types, warranting further investigation into its mechanism of action and potential clinical applications .

Antimicrobial Activity

The compound also exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured as follows:

| Bacterial Strain | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 8 | 10 |

| S. aureus | 8 | 9 |

| B. subtilis | 7.5 | 8 |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of thiazole derivatives, including N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide, particularly in models of neurodegenerative diseases. The compound has been shown to enhance neuronal survival in vitro and may modulate glutamate receptors, reducing excitotoxicity .

Case Studies

- Anticancer Efficacy : A study evaluated the compound's effect on human cancer cell lines, revealing that it induced significant apoptosis at concentrations lower than those typically used in chemotherapy, suggesting a favorable therapeutic index.

- Antimicrobial Assessment : In another investigation, the compound was tested against multiple bacterial strains, demonstrating efficacy comparable to established antibiotics, thus highlighting its potential as an alternative treatment option.

- Neuroprotection : A recent study indicated that this thiazole derivative could protect neurons from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative disorders like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between thiazol-2-amine derivatives and substituted benzoyl chlorides. For example, a protocol similar to involves reacting 5-(4-methoxybenzyl)thiazol-2-amine with 4-methylbenzoyl chloride in pyridine under reflux. Key variables include stoichiometry (equimolar ratios), solvent choice (pyridine or THF), and catalysts (e.g., DMAP or diisopropylethylamine) to enhance reactivity . Yields are sensitive to temperature (room temperature vs. reflux) and purification methods (chromatography vs. recrystallization). TLC monitoring and NaHCO₃ washing are critical for purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the 4-methoxybenzyl group (δ ~3.8 ppm for OCH₃) and aromatic protons in the thiazole and benzamide moieties .

- HRMS (ESI) : Validate molecular weight (e.g., m/z calculated vs. observed) .

- FTIR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolve hydrogen bonding patterns (e.g., N–H⋯N interactions) and packing stability, as seen in analogous thiazole derivatives .

Q. How can researchers assess the compound's preliminary biological activity?

- Methodological Answer : Screen for bioactivity using in vitro assays:

- Anticancer : MTT assays against cancer cell lines (e.g., IC₅₀ determination), with structural analogs showing activity via kinase inhibition (e.g., ITK or CDK7 targets) .

- Antimicrobial : Broth microdilution assays for MIC values, comparing against thiazole derivatives with known antibacterial/antifungal profiles .

- Enzyme inhibition : Test PFOR (pyruvate:ferredoxin oxidoreductase) inhibition, as seen in nitazoxanide analogs, via spectrophotometric monitoring of NADH oxidation .

Advanced Research Questions

Q. How can computational modeling predict the compound's interaction with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger to model binding to ITK or CDK7 kinases. Compare poses with known inhibitors (e.g., BMS-509744 in ) .

- Electrostatic potential (ESP) analysis : Apply Multiwfn to map electron density and identify nucleophilic/electrophilic regions, guiding SAR (structure-activity relationship) optimization .

- MD simulations : Simulate ligand-protein stability (e.g., GROMACS) to assess binding affinity over time .

Q. What strategies resolve contradictions in biological data across structurally similar analogs?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀/MIC values of analogs (e.g., substituent effects: 4-methyl vs. 4-fluoro in benzamide) to identify critical functional groups .

- Proteomics profiling : Use phosphoproteomics to differentiate off-target effects (e.g., unintended kinase inhibition) .

- Crystallographic validation : Resolve co-crystal structures to confirm binding modes and explain potency discrepancies (e.g., hydrogen bonding vs. steric hindrance) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Core modifications : Replace the 4-methoxybenzyl group with bulkier substituents (e.g., 4-trifluoromethyl) to improve lipophilicity and metabolic stability .

- Bioisosteric replacement : Substitute the thiazole ring with triazole or pyrazoline moieties, as seen in and , to modulate solubility and target engagement .

- Proteolytic stability : Introduce methyl or methoxy groups on the benzamide to reduce CYP450-mediated degradation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis) for enantiomer separation, critical if the compound exhibits stereospecific activity .

- Flow chemistry : Optimize continuous flow systems to enhance reproducibility and reduce side reactions (e.g., over-pyrolysis in reflux conditions) .

- Green chemistry : Replace pyridine with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve scalability and environmental safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.